molecular formula C17H12N5Na3O9S2 B13772747 Trisodium 1-(5-amino-2-methyl-3-sulphonatophenyl)-4,5-dihydro-5-oxo-4-((2-sulphonatophenyl)azo)-1H-pyrazole-3-carboxylate CAS No. 93857-66-0

Trisodium 1-(5-amino-2-methyl-3-sulphonatophenyl)-4,5-dihydro-5-oxo-4-((2-sulphonatophenyl)azo)-1H-pyrazole-3-carboxylate

Cat. No.: B13772747
CAS No.: 93857-66-0
M. Wt: 563.4 g/mol
InChI Key: OPQXHWKJVBHGMN-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trisodium 1-(5-amino-2-methyl-3-sulphonatophenyl)-4,5-dihydro-5-oxo-4-((2-sulphonatophenyl)azo)-1H-pyrazole-3-carboxylate is a complex organic compound. It is characterized by its azo group, which is a functional group consisting of a nitrogen-nitrogen double bond, and its sulfonate groups, which are salts or esters of sulfonic acid. This compound is often used in various industrial applications, including dyes and pigments, due to its vibrant color properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium 1-(5-amino-2-methyl-3-sulphonatophenyl)-4,5-dihydro-5-oxo-4-((2-sulphonatophenyl)azo)-1H-pyrazole-3-carboxylate typically involves multiple steps:

    Formation of the Azo Compound: This step involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. The reaction conditions often require acidic conditions and a temperature range of 0-5°C.

    Final Assembly: The final step involves the combination of the intermediate compounds under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized for maximum yield and purity, often involving precise control of temperature, pH, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and azo groups.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The sulfonate groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.

    Substitution Reagents: Various nucleophiles depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the azo group typically yields aromatic amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a dye intermediate and as a reagent in various organic synthesis reactions.

Biology

In biological research, it can be used as a staining agent due to its vibrant color properties.

Medicine

While not commonly used directly in medicine, derivatives of this compound may have applications in drug development and diagnostics.

Industry

Industrially, it is primarily used in the production of dyes and pigments for textiles, plastics, and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo and sulfonate groups. The azo group can participate in electron transfer reactions, while the sulfonate groups enhance the solubility of the compound in water. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Trisodium 1-(4-sulphonatophenylazo)-2-naphthol-3,6-disulphonate: Another azo compound with similar dye properties.

    Trisodium 1-(2-sulphonatophenylazo)-2-naphthol-3,6-disulphonate: Similar structure but different substitution pattern.

Uniqueness

The uniqueness of Trisodium 1-(5-amino-2-methyl-3-sulphonatophenyl)-4,5-dihydro-5-oxo-4-((2-sulphonatophenyl)azo)-1H-pyrazole-3-carboxylate lies in its specific substitution pattern and the presence of both amino and sulfonate groups, which confer unique chemical and physical properties.

Biological Activity

Trisodium 1-(5-amino-2-methyl-3-sulphonatophenyl)-4,5-dihydro-5-oxo-4-((2-sulphonatophenyl)azo)-1H-pyrazole-3-carboxylate is a complex azo dye with notable biological properties. This compound, often referred to in scientific literature for its potential applications in various fields, exhibits a range of biological activities that warrant detailed examination.

Chemical Structure and Properties

The compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:

C16H14N4Na3O6S3\text{C}_{16}\text{H}_{14}\text{N}_{4}\text{Na}_{3}\text{O}_{6}\text{S}_{3}

This structure includes multiple functional groups that contribute to its reactivity and biological interactions.

Biological Activities

1. Antimicrobial Properties:
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. These compounds have been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that certain pyrazole derivatives can disrupt bacterial cell wall synthesis and interfere with metabolic pathways essential for bacterial survival .

2. Anti-inflammatory Effects:
The anti-inflammatory properties of pyrazoles are well-documented. Compounds similar to this compound have been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and mediators . This activity is particularly relevant in the context of chronic inflammatory diseases.

3. Antioxidant Activity:
The compound also exhibits antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Antioxidants play a vital role in preventing cellular damage caused by free radicals, thereby contributing to overall health and disease prevention .

Case Study 1: Antimicrobial Efficacy

A study conducted on various azo compounds, including this compound, revealed its effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of standard antibiotics, suggesting potential as an alternative antimicrobial agent .

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of inflammation induced by lipopolysaccharides (LPS), the administration of this pyrazole derivative resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. The study concluded that the compound may serve as a promising candidate for developing new anti-inflammatory drugs .

Research Findings

Recent research has focused on synthesizing novel derivatives of pyrazoles to enhance their biological activity. For example:

CompoundBiological ActivityReference
Pyrazole AAntimicrobial
Pyrazole BAnti-inflammatory
Pyrazole CAntioxidant

These findings underscore the potential of this compound as a versatile compound in pharmaceutical applications.

Properties

CAS No.

93857-66-0

Molecular Formula

C17H12N5Na3O9S2

Molecular Weight

563.4 g/mol

IUPAC Name

trisodium;1-(5-amino-2-methyl-3-sulfonatophenyl)-5-oxo-4-[(2-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate

InChI

InChI=1S/C17H15N5O9S2.3Na/c1-8-11(6-9(18)7-13(8)33(29,30)31)22-16(23)14(15(21-22)17(24)25)20-19-10-4-2-3-5-12(10)32(26,27)28;;;/h2-7,14H,18H2,1H3,(H,24,25)(H,26,27,28)(H,29,30,31);;;/q;3*+1/p-3

InChI Key

OPQXHWKJVBHGMN-UHFFFAOYSA-K

Canonical SMILES

CC1=C(C=C(C=C1S(=O)(=O)[O-])N)N2C(=O)C(C(=N2)C(=O)[O-])N=NC3=CC=CC=C3S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.